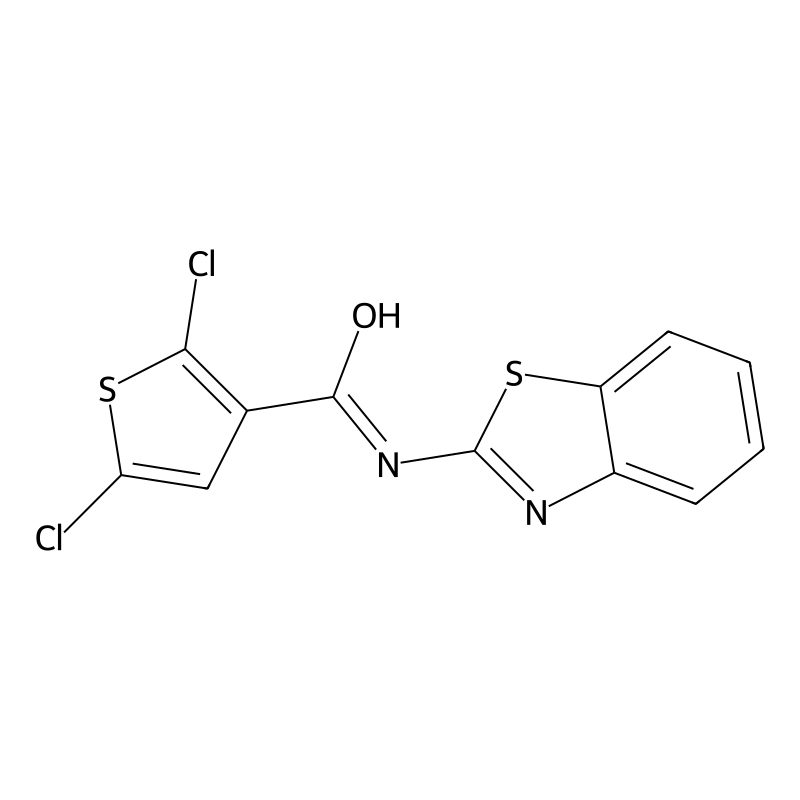

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

Potential Applications:

Studies suggest that N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide may possess various biological activities, making it a potential candidate for further scientific investigation. Research has explored its potential as an:

- Antiviral agent: A study published in the Journal of Chemotherapy found that the compound exhibited antiviral activity against certain strains of the influenza virus. [] However, further research is needed to determine its efficacy and safety in vivo.

- Antimicrobial agent: Another study, published in Molecules, investigated the antimicrobial activity of the compound against various bacterial and fungal strains. [] The results showed moderate activity against some of the tested microorganisms. However, more research is required to understand its mechanism of action and potential for development into a therapeutic agent.

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is a complex organic compound that integrates a benzothiazole moiety with a dichlorothiophene and a carboxamide functional group. This compound is notable for its unique structural features, which contribute to its potential biological activities and applications across various scientific fields. The compound's chemical structure can be represented as follows:

- Benzothiazole Ring: A fused bicyclic structure that consists of a benzene ring and a thiazole ring.

- Dichlorothiophene: A five-membered aromatic ring containing sulfur and two chlorine substituents at the 2 and 5 positions.

- Carboxamide Group: A functional group characterized by the presence of a carbonyl (C=O) linked to an amine (NH2).

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

- Reduction: Reduction reactions may be conducted using sodium borohydride or lithium aluminum hydride, facilitating the conversion of functional groups to their corresponding alcohols or amines.

- Substitution: The dichlorothiophene moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions .

Research indicates that N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide exhibits significant biological activities:

- Antimicrobial Properties: The compound has been investigated for its effectiveness against various bacterial strains, particularly those producing urease, which is relevant in treating infections caused by urease-producing bacteria.

- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against human cancer cell lines, indicating its possible utility in cancer therapy

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide finds applications in various domains:

- Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development targeting bacterial infections and cancer.

- Agricultural Chemistry: The compound may be explored for use in agrochemicals due to its antimicrobial properties .

- Material Science: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms in organic synthesis.

The synthesis of N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide typically involves several key steps:

- Formation of Benzothiazole Core: This can be achieved through cyclization reactions involving 2-amino thiophenol and appropriate carboxylic acid derivatives.

- Coupling Reaction: The benzothiazole derivative is coupled with 2,5-dichlorothiophene-3-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like triethylamine.

- Purification and Characterization: The final product is purified using techniques such as recrystallization or column chromatography and characterized through methods like NMR spectroscopy and mass spectrometry .

Interaction studies have focused on the compound's ability to bind with biological targets, particularly enzymes involved in metabolic processes. Investigations into its binding affinity and inhibition kinetics are crucial for understanding how it may function as a therapeutic agent. Studies have shown that it can effectively inhibit urease activity, which is crucial for certain bacterial pathogenicity .

Several compounds share structural similarities with N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(6-acetamido-1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide | Acetamido substitution | Antimicrobial | Enhanced solubility due to acetamido group |

| 2-Aminobenzothiazole derivatives | Varying substituents on benzothiazole | Anticancer | Diverse biological profiles based on substitutions |

| Thiophene carboxamides | General thiophene structure | Antibacterial | Broader range of biological activities depending on substitutions |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide stands out due to its specific combination of benzothiazole and dichlorothiophene moieties along with its demonstrated biological activities against specific targets. This unique structural arrangement may contribute to its distinct pharmacological properties compared to other similar compounds .